molecular formula C12H12N2O B1628550 (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone CAS No. 864231-66-3

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Cat. No.: B1628550
CAS No.: 864231-66-3
M. Wt: 200.24 g/mol
InChI Key: PACKGQQUIGILDX-UHFFFAOYSA-N
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Description

“(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone” is a chemical compound with the CAS Number: 864231-66-3 . It has a molecular weight of 200.24 and its linear formula is C12 H12 N2 O . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CCn1ccnc1C(=O)c2ccccc2 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 200.24 and its linear formula is C12 H12 N2 O .

Scientific Research Applications

Synthesis Techniques and Materials Science

  • A novel tandem annulation reaction facilitated the synthesis of complex compounds utilizing (1H-benzimidazol-2-yl)(phenyl)methanone as a key intermediary, showcasing its role in creating new molecular structures with potential applications in materials science and chemistry (Yan-qing Ge et al., 2011).
  • Research on low-cost emitters with large Stokes' shift emphasized the utility of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through condensation involving phenyl(pyridin-2-yl)methanone, in developing luminescent materials (G. Volpi et al., 2017).

Corrosion Inhibition

  • Imidazole-based molecules, including derivatives of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments, highlighting their potential as eco-friendly corrosion inhibitors (S. Costa et al., 2021).

Photocatalytic and Electrochemical Applications

  • A study on octamolybdate-based complexes with amide-derived ligands, including this compound derivatives, revealed their potential in electrochemical sensing and photocatalytic degradation of organic dyes, demonstrating the versatility of these compounds in environmental remediation (X. Wang et al., 2021).

Antimicrobial and Antimycobacterial Properties

  • Research on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, which can be related to the structural motif of this compound, showed significant antimicrobial and antimycobacterial activities, suggesting their potential in developing new antibiotics (B. Narasimhan et al., 2011).

Biochemical Analysis

Biochemical Properties

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been found to accumulate in the liver, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .

Properties

IUPAC Name

(1-ethylimidazol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKGQQUIGILDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586231
Record name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864231-66-3
Record name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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